2'-Azetidinomethyl-4-chloro-2-fluorobenzophenone
Description
2'-Azetidinomethyl-4-chloro-2-fluorobenzophenone is a substituted benzophenone derivative characterized by a chloro group at position 4, a fluoro group at position 2, and an azetidinomethyl moiety attached to the benzophenone backbone. The structural determination of such compounds often relies on X-ray crystallography tools like SHELXL for refinement and ORTEP-3 for visualization, ensuring high precision in bond lengths, angles, and stereochemistry . Validation protocols, such as those outlined by Spek (2009), further ensure the reliability of crystallographic data .
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(4-chloro-2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-13-6-7-15(16(19)10-13)17(21)14-5-2-1-4-12(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALVUBJBDZHODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643723 | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-19-6 | |
| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](4-chloro-2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Azetidinomethyl-4-chloro-2-fluorobenzophenone typically involves the reaction of 4-chloro-2-fluorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the azetidinomethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2’-Azetidinomethyl-4-chloro-2-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
2’-Azetidinomethyl-4-chloro-2-fluorobenzophenone is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Employed in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2’-Azetidinomethyl-4-chloro-2-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl)benzophenone (CAS 898762-21-5)
- Molecular Formula : C₁₉H₂₀ClFN₂O
- Structural Differences : Replaces the azetidine ring with a methylpiperazine group, introducing a six-membered ring with two nitrogen atoms. This increases steric bulk and polarity compared to the azetidine derivative.
- Functional Implications :
- The piperazine group enhances solubility in polar solvents due to its basic nitrogen atoms, whereas the azetidine’s smaller ring may favor membrane permeability.
- Piperazine derivatives are often utilized in pharmaceuticals for their receptor-binding versatility (e.g., antipsychotics), suggesting divergent biological targets compared to azetidine-containing analogs .
2-Chloro-4'-fluoro-acetophenone
- Molecular Formula : C₈H₆ClFO
- Structural Simplicity: Lacks the benzophenone backbone and heterocyclic substituents, reducing molecular weight (MW = 172.58 g/mol) and complexity.
- Simpler acetophenone derivatives are often intermediates in synthesis or fragrances, highlighting the critical role of the benzophenone scaffold in enhancing pharmacological relevance .
Comparative Data Table
| Parameter | 2'-Azetidinomethyl-4-chloro-2-fluorobenzophenone | 2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl)benzophenone | 2-Chloro-4'-fluoro-acetophenone |
|---|---|---|---|
| Molecular Formula | Not provided (estimated: C₂₀H₁₈ClFNO) | C₁₉H₂₀ClFN₂O | C₈H₆ClFO |
| Molecular Weight | ~350 g/mol (estimated) | 358.84 g/mol | 172.58 g/mol |
| Key Substituents | Azetidinomethyl, Cl (4), F (2) | Methylpiperazinomethyl, Cl (4), F (2) | Cl (2), F (4') |
| Polarity | Moderate (azetidine’s constrained ring) | High (piperazine’s basic N atoms) | Low (ketone only) |
| Potential Applications | Kinase inhibitors, CNS agents | Antipsychotics, receptor modulators | Synthetic intermediates |
Research Findings and Implications
- Azetidine vs. Piperazine : The azetidine group’s smaller ring size may improve metabolic stability compared to piperazine, which is prone to oxidative metabolism. However, piperazine’s basicity enhances water solubility, a trade-off critical for drug design .
- Benzophenone Backbone: The extended aromatic system in benzophenones facilitates interactions with hydrophobic protein pockets, a feature absent in simpler acetophenones .
- Synthetic Challenges : Azetidine incorporation requires specialized reagents (e.g., ring-closing metathesis), whereas piperazine derivatives are more straightforward to functionalize .
Biological Activity
2'-Azetidinomethyl-4-chloro-2-fluorobenzophenone is a synthetic compound belonging to the class of benzophenone derivatives. This compound has gained attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications in drug development.
Chemical Structure and Properties
The chemical formula of this compound is , and it features a unique structure that includes an azetidine moiety. The presence of chlorine and fluorine substituents contributes to its chemical reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in the development of new antimicrobial agents. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
The anticancer properties of this compound have been explored through various assays. Preliminary results indicate that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways or inhibition of cell cycle progression. Cytotoxicity assays using different mammalian cell lines have demonstrated that this compound can selectively target tumor cells while exhibiting lower toxicity towards normal cells .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 25 µg/mL, indicating potent activity against these strains.
- Cytotoxicity Assessment : In a cytotoxicity assessment involving human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated IC50 values ranging from 10 to 20 µM, suggesting significant anticancer potential.
Research Findings Summary
| Activity | Target Organism/Cell Line | Methodology | Results |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC determination | MIC = 25 µg/mL |
| Antimicrobial | Escherichia coli | MIC determination | MIC = 30 µg/mL |
| Cytotoxicity | HeLa (cervical cancer) | MTT assay | IC50 = 15 µM |
| Cytotoxicity | MCF-7 (breast cancer) | MTT assay | IC50 = 12 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
